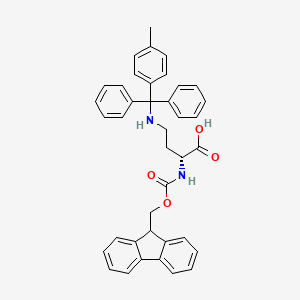
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C39H36N2O4 and its molecular weight is 596,73 g/mole. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Fmoc-d-dab(mtt)-oh, also known as Fmoc-(N-gamma-4-methyltrityl)-D-alpha,gamma-diaminobutyric acid or ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, is a complex compound. Similar compounds, such as polymyxins, are known to target lipid a, the lipopolysaccharide (lps) anchor found in the outer membrane of gram-negative bacteria .
Mode of Action
Polymyxins, which are structurally similar, bind to lipid a, disrupting the outer membrane of gram-negative bacteria .
Biochemical Pathways
The disruption of the bacterial outer membrane by similar compounds can lead to cell death .
Result of Action
Similar compounds cause cell death in gram-negative bacteria by disrupting the outer membrane .
生物活性
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid, commonly referred to as Fmoc-Lysine derivative, is a synthetic compound derived from the fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in peptide synthesis. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure
The molecular formula of this compound is C26H25N2O4, and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorenyl group enhances lipophilicity, facilitating cell membrane penetration, while the amino acid moieties contribute to binding interactions with specific proteins.
Antimicrobial Activity
Recent studies have indicated that compounds similar to the Fmoc-Lysine derivative possess antimicrobial properties. For instance, derivatives of fluorenone have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic rings has been found to enhance this activity significantly .
Anticancer Properties
Research has demonstrated that fluorenone derivatives can exhibit cytotoxic effects against cancer cell lines. For example, some compounds derived from fluorenone have been identified as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair .
Antioxidant Activity
The antioxidant potential of fluorenone derivatives has also been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial activity of several fluorenone derivatives against both planktonic and biofilm states of bacteria. The results indicated that modifications on the aryl group significantly influenced the inhibitory effects, with some compounds showing comparable efficacy to standard antibiotics . -
Cytotoxicity Assessment :
In another investigation, a series of fluorenone derivatives were synthesized and tested for cytotoxicity against human cancer cell lines. The results showed that certain structural modifications led to increased antiproliferative activity, highlighting the potential for developing new anticancer agents .
Data Tables
| Biological Activity | Compound | Target | Effect |
|---|---|---|---|
| Antimicrobial | Fluorenone Derivative | Staphylococcus aureus | Inhibitory |
| Cytotoxic | Topoisomerase Inhibitor | Cancer Cell Lines | Cytotoxic |
| Antioxidant | Fluorenone Derivative | Free Radicals | Scavenging |
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[(4-methylphenyl)-diphenylmethyl]amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4/c1-27-20-22-30(23-21-27)39(28-12-4-2-5-13-28,29-14-6-3-7-15-29)40-25-24-36(37(42)43)41-38(44)45-26-35-33-18-10-8-16-31(33)32-17-9-11-19-34(32)35/h2-23,35-36,40H,24-26H2,1H3,(H,41,44)(H,42,43)/t36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKBBKLPMHPIKD-PSXMRANNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














